molecular formula C5H3ClFNO B566849 3-Chloro-5-fluoropyridine 1-oxide CAS No. 1221793-68-5

3-Chloro-5-fluoropyridine 1-oxide

Cat. No.: B566849
CAS No.: 1221793-68-5
M. Wt: 147.533
InChI Key: KAZGNPCUIRKMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluoropyridine 1-oxide is a heterocyclic organic compound that features both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoropyridine 1-oxide typically involves the oxidation of 3-Chloro-5-fluoropyridine. One common method is the use of hydrogen peroxide in the presence of a suitable catalyst, such as sodium tungstate, under controlled temperature conditions . The reaction proceeds as follows:

3-Chloro-5-fluoropyridine+H2O23-Chloro-5-fluoropyridine 1-oxide\text{3-Chloro-5-fluoropyridine} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} 3-Chloro-5-fluoropyridine+H2​O2​→3-Chloro-5-fluoropyridine 1-oxide

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced oxidation techniques and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluoropyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can convert the oxide back to the parent pyridine compound.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Potassium fluoride, sodium methoxide.

Major Products:

Scientific Research Applications

3-Chloro-5-fluoropyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoropyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    3-Chloro-5-fluoropyridine: The parent compound without the oxide group.

    3,4-Difluoropyridine: A similar compound with two fluorine atoms.

    4-Chloro-3-fluoropyridine: A positional isomer with chlorine and fluorine atoms at different positions.

Uniqueness: 3-Chloro-5-fluoropyridine 1-oxide is unique due to the presence of the oxide group, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other similar pyridines .

Properties

IUPAC Name

3-chloro-5-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-1-5(7)3-8(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZGNPCUIRKMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Cl)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682430
Record name 3-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-68-5
Record name Pyridine, 3-chloro-5-fluoro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.